5-(3-Buten-1-ynyl)-2,2'-bithiophene

Beschreibung

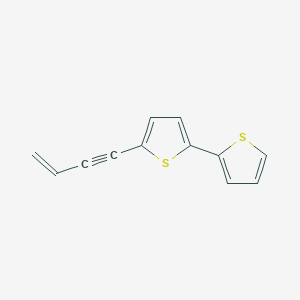

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-but-3-en-1-ynyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S2/c1-2-3-5-10-7-8-12(14-10)11-6-4-9-13-11/h2,4,6-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAIEOFEEWQORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#CC1=CC=C(S1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150400 | |

| Record name | 5-(3-Buten-1-ynyl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-61-8 | |

| Record name | 5-(3-Buten-1-ynyl)-2,2′-bithienyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Buten-1-ynyl)-2,2'-bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Buten-1-ynyl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Buten-1-ynyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(3-Buten-1-ynyl)-2,2'-bithiophene, a molecule of interest for its potential applications in materials science and medicinal chemistry. This document details a feasible synthetic route, purification methods, and in-depth characterization data.

Introduction

This compound is a conjugated enyne derivative of 2,2'-bithiophene. The extended π-system resulting from the butenynyl substituent imparts specific electronic and photophysical properties to the bithiophene core, making it a subject of scientific interest. This compound and its derivatives are explored for their potential as organic semiconductors, components in molecular electronics, and as bioactive compounds. This guide outlines a robust method for its laboratory-scale synthesis and provides a thorough summary of its key characterization parameters.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Sonogashira cross-coupling reaction. This widely used carbon-carbon bond-forming reaction is ideal for coupling terminal alkynes with aryl or vinyl halides.[1][2][3] In this proposed synthesis, 5-iodo-2,2'-bithiophene is coupled with the terminal alkyne, 3-buten-1-yne, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Synthesis Pathway Diagram

Caption: Sonogashira coupling for the synthesis of the target compound.

Experimental Protocol: Sonogashira Coupling

Materials:

-

5-Iodo-2,2'-bithiophene

-

3-Buten-1-yne

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 5-iodo-2,2'-bithiophene (1.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

-

Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous THF via syringe, followed by triethylamine (3.0 eq).

-

To the stirring solution, add 3-buten-1-yne (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalysts. Wash the pad with THF.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Characterization Workflow Diagram

Caption: Workflow for the characterization of the synthesized compound.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈S₂ | [4] |

| Molecular Weight | 216.32 g/mol | [4] |

| CAS Number | 1134-61-8 | |

| Appearance | Expected to be a solid |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

The NMR data is critical for the structural elucidation of the molecule. The following tables summarize the expected chemical shifts for this compound. The data is based on values reported in the literature for this compound.

Table 1: ¹H NMR Data (CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' | ~7.20 | dd | ~5.1, 1.1 |

| H-3' | ~7.18 | dd | ~3.6, 1.1 |

| H-4' | ~7.00 | dd | ~5.1, 3.6 |

| H-3 | ~7.10 | d | ~3.9 |

| H-4 | ~6.95 | d | ~3.9 |

| H-1'' (vinyl) | ~5.90 | ddt | ~17.0, 10.3, 6.5 |

| H-2''a (vinyl) | ~5.55 | d | ~17.0 |

| H-2''b (vinyl) | ~5.35 | d | ~10.3 |

| H-4'' (methylene) | ~3.20 | d | ~6.5 |

Table 2: ¹³C NMR Data (CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~137.0 |

| C-2' | ~136.5 |

| C-5 | ~122.0 |

| C-5' | ~127.8 |

| C-3' | ~123.5 |

| C-4' | ~124.5 |

| C-3 | ~132.0 |

| C-4 | ~124.0 |

| C-1' (alkyne) | ~93.0 |

| C-2' (alkyne) | ~82.0 |

| C-3' (vinyl) | ~122.5 |

| C-4' (vinyl) | ~116.0 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 216. The fragmentation pattern would likely show losses of fragments corresponding to the butenyl group and cleavage of the thiophene rings.

Table 3: Expected Mass Spectrometry Fragments

| m/z | Possible Fragment Ion |

| 216 | [C₁₂H₈S₂]⁺ (Molecular Ion) |

| 189 | [M - C₂H₃]⁺ |

| 165 | [M - C₄H₃]⁺ |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show strong absorption in the UV region due to the extended π-conjugated system. The maximum absorption wavelength (λmax) provides information about the electronic transitions within the molecule.

Table 4: Expected UV-Visible Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | ~330-350 | To be determined experimentally |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined Sonogashira coupling protocol offers a reliable method for its preparation. The comprehensive characterization data, including NMR, MS, and UV-Vis spectroscopy, serves as a crucial reference for researchers working with this compound. This information is intended to facilitate further research into the applications of this and related bithiophene derivatives in various scientific and technological fields.

References

Spectroscopic and Synthetic Profile of 5-(3-Buten-1-ynyl)-2,2'-bithiophene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 5-(3-Buten-1-ynyl)-2,2'-bithiophene. This molecule, a substituted bithiophene, is of interest in materials science and medicinal chemistry due to the electronic properties endowed by its conjugated enyne system and thiophene rings. This document summarizes key spectroscopic data and outlines detailed experimental protocols relevant to its synthesis and characterization.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence of both the bithiophene and the butenyne moieties, with characteristic shifts for the aromatic and vinyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Thiophene H | 7.12 | dd | J = 5.0, 1.1 | [1] |

| Thiophene H | 7.08 | dd | J = 3.8, 1.1 | [1] |

| Thiophene H | 7.06 | d | J = 4.0 | [1] |

| Thiophene H | 7.00 | d | J = 4.0 | [1] |

| Thiophene H | 6.91 | dd | J = 5.0, 3.8 | [1] |

| =CH- | 5.98 | ddt | J = 17.8, 11.3, 2.0 | [1] |

| =CH₂ (trans) | 5.68 | d | J = 17.8, 2.0 | [1] |

| =CH₂ (cis) | 5.50 | d | J = 11.3, 2.0 | [1] |

Solvent: CCl₄

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C (quaternary) | 120 - 145 |

| Thiophene CH | 123 - 135 |

| Alkyne C | 80 - 100 |

| Alkene =CH- | ~130 |

| Alkene =CH₂ | ~118 |

Mass Spectrometry (MS)

The nominal mass of this compound is 216 g/mol .[2] The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 216.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 216 | [C₁₂H₈S₂]⁺ | Molecular Ion (M⁺) |

| 189 | [M - C₂H₃]⁺ | Loss of the vinyl group |

| 165 | [M - C₄H₃]⁺ | Loss of the butenyne side chain |

| 111 | [C₄H₃S₂]⁺ | Bithiophene fragment |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Vinyl C-H | Stretch | 3080 - 3010 | Medium |

| Alkyne C≡C | Stretch | 2200 - 2100 | Medium-Weak |

| Alkene C=C | Stretch | 1650 - 1600 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Thiophene C-S | Stretch | ~700 | Medium |

UV-Visible (UV-Vis) Spectroscopy

Due to the extended π-conjugated system encompassing the two thiophene rings and the enyne bridge, this compound is expected to be a strong chromophore, absorbing significantly in the UV region. The maximum absorption wavelength (λmax) is anticipated to be in the range of 300-400 nm.

Experimental Protocols

The following sections describe a plausible synthetic route and general methods for spectroscopic analysis.

Synthesis via Sonogashira Coupling

A highly effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4] This reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, 5-iodo-2,2'-bithiophene would be reacted with 3-buten-1-yne.

Materials:

-

5-iodo-2,2'-bithiophene

-

3-buten-1-yne

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add 5-iodo-2,2'-bithiophene (1 equivalent), PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).

-

Add the anhydrous, degassed solvent, followed by the amine base (2-3 equivalents).

-

To this stirred mixture, add 3-buten-1-yne (1.1-1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or CCl₄), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or a gas chromatograph.

-

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) and measured in a quartz cuvette.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

mass spectrometry analysis of 5-(3-Buten-1-ynyl)-2,2'-bithiophene

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(3-Buten-1-ynyl)-2,2'-bithiophene

Introduction

This compound is a naturally occurring polyacetylene found in various plant species, notably in the Asteraceae family. Its biological activity, including nematicidal and phototoxic properties, makes it a compound of interest for researchers in natural product chemistry, chemical ecology, and drug development. The structural elucidation and quantification of this and related compounds are crucial for understanding their biological function and potential applications. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing detailed information on the molecular weight and structure of the analyte.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It details a standard experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, proposes a plausible fragmentation pathway based on electron ionization (EI), and presents the expected quantitative data in a clear, tabular format. This document is intended for researchers, scientists, and drug development professionals who are engaged in the analysis of thiophenic compounds.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Structure: A bithiophene core substituted with a butenynyl side chain.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A detailed methodology for the analysis of this compound using GC-MS with electron ionization is provided below.

1. Sample Preparation:

-

Extraction: Plant material or a synthetic reaction mixture is extracted with a suitable organic solvent such as hexane, dichloromethane, or a mixture of methanol and dichloromethane.

-

Purification: The crude extract is purified using column chromatography on silica gel with a hexane-ethyl acetate gradient to isolate the target compound.

-

Sample for GC-MS: A 1 mg/mL stock solution of the purified compound is prepared in hexane. This is further diluted to a working concentration of 10-100 µg/mL for injection into the GC-MS system.

2. Instrumentation:

-

Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation.

-

Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole mass spectrometer with an electron ionization (EI) source.

3. GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Speed | 1562 amu/s |

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound.

Mass Spectral Data and Fragmentation Analysis

Upon electron ionization, this compound will undergo fragmentation, providing a characteristic mass spectrum. The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their plausible relative abundances.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |

| 216 | [M]⁺ | [C₁₂H₈S₂]⁺ | 100 |

| 185 | [M - CH₂CH]⁺ or [M - C₂H₃]⁺ | [C₁₀H₅S₂]⁺ | 35 |

| 171 | [M - C₃H₅]⁺ | [C₉H₃S₂]⁺ | 20 |

| 165 | [C₈H₅S₂]⁺ | [C₈H₅S₂]⁺ | 45 |

| 133 | [C₈H₅S]⁺ | [C₈H₅S]⁺ | 15 |

| 121 | [C₇H₅S]⁺ | [C₇H₅S]⁺ | 25 |

| 83 | [C₄H₃S]⁺ | [C₄H₃S]⁺ | 30 |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion ([M]⁺, m/z 216) is expected to proceed through several key pathways, primarily involving the cleavage of the butenynyl side chain and the bithiophene core.

References

physical and chemical properties of 5-(3-Buten-1-ynyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(3-Buten-1-ynyl)-2,2'-bithiophene, a naturally occurring polyacetylene found in various plant species of the Asteraceae family. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, chemical synthesis, and drug discovery.

Chemical and Physical Properties

This compound, with the chemical formula C₁₂H₈S₂, is a member of the bithiophene class of organic compounds. Its structure features a bithiophene core substituted with a butenyne group. This unique combination of a conjugated π-system and reactive functional groups makes it a molecule of significant chemical and biological interest.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 2-(But-3-en-1-yn-1-yl)-5-(thiophen-2-yl)thiophene | PubChem |

| CAS Number | 1134-61-8 | NIST WebBook |

| Molecular Formula | C₁₂H₈S₂ | NIST WebBook |

| Molecular Weight | 216.32 g/mol | NIST WebBook |

| Canonical SMILES | C=CC#CC1=CC=C(S1)C2=CC=CS2 | PubChem |

| InChI Key | GWAIEOFEEWQORO-UHFFFAOYSA-N | ChemicalBook |

| Property | Value | Notes |

| Density | 1.24 ± 0.1 g/cm³ | Predicted |

| Boiling Point | 90 °C at 0.001 Torr | Experimental |

| Flash Point | 118.1 °C | Predicted |

| Refractive Index | 1.655 | Predicted |

| XLogP3-AA | 4.2 | Computed |

| Topological Polar Surface Area | 56.5 Ų | Computed |

| Complexity | 271 | Computed |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectroscopic data available for this compound.

Tabulated Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | See Table 2.1.1 | ChemicalBook |

| ¹³C NMR | Data available | SpectraBase |

| Mass Spectrometry | Molecular Weight: 216.322 | NIST WebBook |

Table 2.1.1: ¹H NMR Data (in CCl₄)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-vinyl | 5.98 | ddd | J = 17.8, 11.3, 2.0 |

| H-vinyl | 5.68 | d | J = 17.8 |

| H-vinyl | 5.50 | d | J = 11.3 |

| H-thiophene | 7.12 | dd | J = 5.0, 1.1 |

| H-thiophene | 7.08 | d | J = 3.8 |

| H-thiophene | 7.06 | d | J = 4.0 |

| H-thiophene | 7.00 | d | J = 4.0 |

| H-thiophene | 6.91 | dd | J = 5.0, 3.8 |

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Caption: Synthetic and characterization workflow for this compound.

Representative Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes a plausible method for the synthesis of this compound based on the Sonogashira coupling reaction.

Materials:

-

5-Iodo-2,2'-bithiophene

-

But-1-en-3-yne (or a suitable precursor like 4-trimethylsilylbut-3-en-1-yne)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodo-2,2'-bithiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and triethylamine (3:1 v/v) to the flask.

-

To the stirred solution, add but-1-en-3-yne (1.2 eq) dropwise at room temperature.

-

The reaction mixture is then heated to 50-60 °C and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Representative Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C{¹H} spectra. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-550.

-

Biological Activity and Potential Applications

Thiophenes and bithiophenes isolated from plants of the Asteraceae family are known to possess a range of biological activities. While specific studies on the mechanism of action of this compound are limited, the activities of related compounds provide valuable insights into its potential applications.

Phototoxicity

Many thiophenes exhibit phototoxicity, a phenomenon where the compound becomes toxic upon activation by light, typically UV-A radiation. This property is of interest for the development of photosensitizers for photodynamic therapy (PDT) or as phototoxic pesticides.

Caption: Generalized mechanism of thiophene-mediated phototoxicity.

The mechanism involves the absorption of light by the thiophene molecule, leading to the formation of an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which in turn can cause damage to cellular components.

Nematicidal Activity

Several naturally occurring thiophenes have demonstrated potent activity against plant-parasitic nematodes. This makes them attractive candidates for the development of new, environmentally friendly nematicides for agricultural applications. The exact mechanism of their nematicidal action is not fully elucidated but is thought to involve disruption of cellular membranes and vital metabolic processes in the nematodes.

Conclusion

This compound is a fascinating natural product with a rich chemical profile and promising biological activities. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and standardized characterization protocols. Further research into its specific biological mechanisms of action is warranted and could pave the way for its application in medicine and agriculture. The information presented herein is intended to support and stimulate such future investigations.

The Natural Occurrence of 5-(3-Buten-1-ynyl)-2,2'-bithiophene in the Plant Kingdom: A Technical Guide

Abstract

5-(3-Buten-1-ynyl)-2,2'-bithiophene (BBT) is a prominent member of the naturally occurring thiophenes, a class of sulfur-containing secondary metabolites renowned for their potent biological activities, including phototoxicity, nematicidal, and antimicrobial effects. This technical guide provides a comprehensive overview of the natural distribution, biosynthesis, and quantitative occurrence of BBT in plants. It details established experimental protocols for its extraction, isolation, and quantification, and presents key biochemical pathways and workflows in standardized visual formats to support further research and development.

Introduction to this compound (BBT)

This compound, often abbreviated as BBT, is a polyacetylene-derived compound characterized by two linked thiophene rings with a butenyne side chain. Thiophenes are characteristic secondary metabolites found within the plant kingdom, particularly in the Asteraceae family.[1][2][3] These compounds are believed to play a crucial role in the plant's defense mechanisms against pathogens and herbivores.[2] The unique conjugated system of double and triple bonds in BBT is responsible for its strong absorption of UV-A light, which underlies its well-documented phototoxic activity against a wide range of organisms, including fungi, bacteria, and nematodes. This inherent bioactivity makes BBT and related thiophenes compelling candidates for agrochemical and pharmaceutical development.

Natural Distribution and Occurrence

The primary reservoir of BBT and related thiophenes in the plant kingdom is the Asteraceae (sunflower) family, one of the largest families of flowering plants.[4] Within this family, the tribe Tageteae, which includes marigolds, is a particularly rich source.

Key Plant Genera known to produce BBT and its derivatives include:

-

Tagetes (Marigold): Species such as Tagetes patula (French Marigold), Tagetes erecta (African Marigold), and Tagetes minuta are the most well-documented sources of BBT.[1][5][6] The compound is predominantly biosynthesized and stored in the root tissues.[1][7]

-

Echinops (Globe Thistle): Various species within this genus, including Echinops grijisii and Echinops hispidus, have been shown to produce a range of bithiophenes and terthiophenes, including derivatives of BBT.[5]

-

Buphthalmum: A methylated derivative, 5-(3-Buten-1-ynyl)-5'-methyl-2,2'-bithiophene, has been identified in Buphthalmum salicifolium.[8]

-

Other Genera: BBT and similar thiophenes have also been reported in species of Porophyllum and Dyssodia.[5]

Quantitative Analysis of BBT in Plant Tissues

The concentration of BBT can vary significantly depending on the plant species, developmental stage, and specific tissue. The roots are consistently the primary site of accumulation. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Concentration/Yield | Analysis Method |

| Tagetes patula | Intact Roots (Oil Extract) | BBT | 44.0% of essential oil | GC-MS |

| Tagetes patula | Hairy Roots (Oil Extract) | BBT | 28.5% of essential oil | GC-MS |

| Tagetes patula | Transformed Root Cultures | Total Thiophenes | 277 to 1773 µg/g Fresh Weight | Not Specified |

| Tagetes patula | Dried Inflorescences | α-Terthienyl | 0.021% of plant material | GC-MS |

Table 1: Quantitative data on the concentration and yield of this compound (BBT) and related thiophenes in various plant sources. Data compiled from multiple studies.[1][9]

Biosynthesis of BBT in Asteraceae

The biosynthesis of BBT is intricately linked to the metabolism of fatty acids and polyacetylenes.[7][10] The pathway originates from common fatty acids and proceeds through a series of desaturation and modification steps to form highly unsaturated polyacetylene precursors, which are then converted into the thiophene ring structure. The sulfur atom is thought to be incorporated via the addition of a sulfide equivalent, potentially from cysteine, to a polyacetylene intermediate.[10]

The proposed biosynthetic pathway, starting from the fatty acid precursor, is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asteraceae - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of thiophenes in Tagetes patula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,2'-Bithiophene, 5-(3-buten-1-ynyl)-5'-methyl- | C13H10S2 | CID 3083681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aos.ro [aos.ro]

- 10. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3-buten-1-ynyl)-2,2'-bithiophene (CAS Number: 1134-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, natural occurrence, and biological activities of 5-(3-buten-1-ynyl)-2,2'-bithiophene, a naturally occurring polyacetylene derivative found in various plant species, most notably of the Tagetes genus. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the CAS number 1134-61-8, is a member of the bithiophene class of organic compounds. Its structure is characterized by two thiophene rings linked at the 2 and 2' positions, with a butenynyl substituent at the 5-position of one of the rings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1134-61-8 | [1][2] |

| Molecular Formula | C₁₂H₈S₂ | [2][3] |

| Molecular Weight | 216.32 g/mol | [2][3] |

| IUPAC Name | 5-(But-3-en-1-yn-1-yl)-2,2'-bithiophene | [2] |

| Synonyms | BBT, 2,2'-Bithiophene, 5-(3-buten-1-ynyl)- | [1][2] |

| Canonical SMILES | C=CC#CC1=CC=C(S1)C2=CC=CS2 | [3] |

| InChI | InChI=1S/C12H8S2/c1-2-3-5-10-7-8-12(14-10)11-6-4-9-13-11/h2,4,6-9H,1H2 | [3] |

| InChIKey | GWAIEOFEEWQORO-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (in CCl₄) | δ (ppm): 7.08 (d, J=3.8 Hz), 6.91 (d, J=3.8 Hz), 7.12 (d, J=5.0 Hz), 7.00 (d, J=4.0 Hz), 7.06 (d, J=4.0 Hz), 5.68 (d, J=2.0 Hz), 5.50 (d, J=11.3 Hz), 5.98 (dd, J=17.8, 11.3 Hz) | [3] |

| ¹³C NMR | Data available, full spectrum requires specialized access. | [4] |

Experimental Protocols

Extraction and Isolation from Tagetes patula

The following protocol is based on established methods for the extraction of thiophenes from Tagetes species.[5]

Materials:

-

Dried and powdered inflorescences of Tagetes patula

-

Methanol (70%)

-

n-hexane

-

tert-Butyl methyl ether (TBME)

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Extraction: Macerate 0.2 g of the powdered plant material with 10 mL of 70% methanol. Repeat the extraction three times.

-

Filtration: Filter the methanolic extracts and combine the filtrates.

-

Partition: Perform a liquid-liquid partition of the combined methanolic extract against 10 mL of a 1:1 (v/v) mixture of n-hexane and TBME. Repeat the partition three times.

-

Drying: Separate the non-polar layers, combine them, and dry over anhydrous sodium sulfate.

-

Concentration: Filter the dried extract and concentrate it using a rotary evaporator to yield the thiophene-rich extract containing this compound.

-

Purification: Further purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Proposed Synthesis via Sonogashira Coupling

A plausible synthetic route for this compound involves a Sonogashira coupling reaction.[1][6][7][8] This method is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Reactants:

-

5-Iodo-2,2'-bithiophene

-

But-1-en-3-yne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-iodo-2,2'-bithiophene in the anhydrous solvent.

-

Addition of Reagents: Add the palladium catalyst, copper(I) iodide, and the amine base to the reaction mixture.

-

Addition of Alkyne: Slowly add but-1-en-3-yne to the stirring reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Biological Activity and Potential Applications

This compound is a secondary metabolite in plants of the Asteraceae family, where it is believed to play a role in chemical defense.[9] The biological activities of this compound are of significant interest to researchers in drug discovery and agricultural science.

-

Allelopathic Activity: Thiophenes, including this compound, are known to be released by the roots of Tagetes species and exhibit allelopathic effects, inhibiting the growth of neighboring plants and microorganisms.[5]

-

Nematicidal and Insecticidal Activity: These compounds have demonstrated significant nematicidal and insecticidal properties, making them potential candidates for the development of natural pesticides.[9][10]

-

Antifungal and Antibacterial Activity: The thiophene moiety is associated with antimicrobial properties, and extracts containing this compound have shown activity against various fungal and bacterial pathogens.[10]

-

Phototoxicity: A key feature of many thiophenes is their phototoxicity. Upon activation by UV-A light, they can generate reactive oxygen species, leading to cellular damage in target organisms.[10]

-

Contact Allergen: It is important to note that this compound has been identified as a contact allergen in marigolds.[10]

Visualizations

Experimental Workflows

Caption: Workflow for the extraction and isolation of this compound.

Caption: Proposed synthetic workflow for this compound.

Biological Activity Pathway

As the specific molecular signaling pathway for the phytotoxicity of this compound is not yet fully elucidated, the following diagram illustrates a generalized mechanism of its phototoxic action.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. 5-(But-3-ene-1-ynyl)-2,2'-bithienyl [webbook.nist.gov]

- 3. This compound(1134-61-8) 1H NMR [m.chemicalbook.com]

- 4. 5-(3-Buten-1-ynyl)-2,2'-bithienyl | C12H8S2 | CID 70813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aos.ro [aos.ro]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. ojs.openagrar.de [ojs.openagrar.de]

IUPAC name and structure of 5-(3-Buten-1-ynyl)-2,2'-bithiophene

An In-depth Technical Guide to 5-(3-Buten-1-ynyl)-2,2'-bithiophene

Introduction

This compound, also known by its acronym BBT, is a naturally occurring polyacetylene found in various plant species. It belongs to the class of 2,2'-bithiophenes, which are characterized by two thiophene rings linked at the 2-position. The molecule is further distinguished by a 3-buten-1-ynyl substituent at the 5-position of one of the thiophene rings.[1] This compound is of interest to researchers in natural product chemistry and chemical ecology. This guide provides a comprehensive overview of its chemical structure, properties, representative synthetic protocols, and analytical workflows, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its IUPAC name, molecular formula, and unique structural arrangement.

-

IUPAC Name : 2-but-3-en-1-ynyl-5-thiophen-2-ylthiophene[1]

-

Synonyms : this compound, 5-(But-3-en-1-ynyl)-2,2'-bithiophene, BBT[2]

-

CAS Registry Number : 1134-61-8[2]

-

Molecular Formula : C₁₂H₈S₂[2]

The structure consists of a planar 2,2'-bithiophene core, which provides a conjugated system, attached to a flexible four-carbon chain containing both a double and a triple bond.

Figure 1: Chemical Structure of this compound.

Physicochemical and Computed Properties

The properties of this compound are summarized below. These values are critical for understanding its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Weight | 216.32 g/mol | [1][2] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3] |

| Boiling Point (Predicted) | 90 °C at 0.001 Torr | [3] |

| Flash Point (Predicted) | 118.1 °C | [3] |

| XLogP3-AA (logP) | 4.2 | [3] |

| Topological Polar Surface Area | 56.5 Ų | [3] |

| Refractive Index (Predicted) | 1.655 | [3] |

| Canonical SMILES | C=CC#CC1=CC=C(S1)C1=CC=CS1 | [3] |

| InChI Key | GWAIEOFEEWQORO-UHFFFAOYSA-N | [2] |

Representative Experimental Protocols

While this compound is a natural product, its synthesis in a laboratory setting is crucial for further study and analog development. A plausible synthetic route involves the formation of a halogenated bithiophene intermediate followed by a palladium-catalyzed cross-coupling reaction.

Synthesis

The following is a representative protocol based on established methodologies for synthesizing functionalized bithiophenes, such as Sonogashira coupling.

Step 1: Synthesis of 5-Iodo-2,2'-bithiophene (Intermediate)

-

Reaction Setup : To a solution of 2,2'-bithiophene (1.0 eq) in a suitable solvent mixture like chloroform and acetic acid, add N-iodosuccinimide (NIS) (1.1 eq) in portions at 0 °C.

-

Execution : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours under an inert atmosphere (e.g., Argon).

-

Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification : Purify the crude product by column chromatography on silica gel to yield 5-iodo-2,2'-bithiophene.

Step 2: Sonogashira Coupling to yield this compound

-

Reaction Setup : In a Schlenk flask, dissolve 5-iodo-2,2'-bithiophene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper co-catalyst like CuI (0.05 eq) in a degassed solvent system of toluene and an amine base (e.g., triethylamine).

-

Execution : Bubble argon through the solution for 15-20 minutes. Add 3-buten-1-yne (1.5 eq) dropwise. Heat the mixture to 60-70 °C and stir for 8-12 hours.

-

Monitoring : Monitor the formation of the product by TLC or GC-MS.

-

Work-up : After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the residue using column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the final product.

Figure 2: Proposed two-step synthetic pathway for the target compound.

Analytical Characterization

Confirmation of the synthesized product's identity and purity is achieved through a standard analytical workflow involving multiple spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : To confirm the proton environment, including the characteristic signals for the thiophene rings and the vinyl and alkynyl protons.

-

¹³C NMR : To identify all unique carbon atoms in the molecule, including the quaternary carbons of the triple bond.

-

-

Mass Spectrometry (MS) : To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is used to verify the exact molecular formula (C₁₂H₈S₂).

-

Infrared (IR) Spectroscopy : To identify functional groups, such as the C≡C stretch of the alkyne and the C=C stretch of the alkene.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the electronic transitions within the conjugated π-system of the bithiophene core.

Figure 3: Standard analytical workflow for structural elucidation.

Biological Activity and Natural Occurrence

This compound is recognized as a plant metabolite. It has been isolated from various species within the Asteraceae family, including Echinops ritro and Dahlia tubulata.[1] Thiophenes and polyacetylenes from this plant family are known to possess a range of biological activities, including antimicrobial and phototoxic properties, although specific, in-depth pharmacological studies on this particular compound are not widely documented in publicly available literature. Its role in plants is likely related to chemical defense against pathogens and herbivores.

Conclusion

This compound is a well-defined natural product with a characteristic structure combining a bithiophene core and an enyne substituent. Its physicochemical properties have been computationally predicted, providing a basis for its handling and application. While detailed biological studies are limited, its synthesis is achievable through established organometallic cross-coupling reactions, enabling further research into its potential applications in materials science, agrochemicals, or as a scaffold for drug discovery. The workflows and data presented in this guide offer a technical foundation for researchers and scientists working with this and related heterocyclic compounds.

References

- 1. Domino reaction protocol to synthesize benzothiophene-derived chemical entities as potential therapeutic agents | RTI [rti.org]

- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of 5-(3-Buten-1-ynyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(3-Buten-1-ynyl)-2,2'-bithiophene, a molecule of interest in materials science and pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound, this document outlines a predictive solubility profile based on the known behavior of analogous thiophene and bithiophene derivatives. Furthermore, it details a robust experimental protocol for the precise quantitative determination of its solubility in a range of common laboratory solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with and formulate this compound.

Introduction to this compound

This compound is a conjugated organic molecule incorporating both thiophene and enyne functionalities. The bithiophene core is a well-known building block for organic electronic materials, while the butenynyl substituent can influence its electronic properties and potential for further functionalization. Understanding the solubility of this compound is a critical first step in its application, impacting everything from purification and analysis to its use in solution-processable applications and formulation for biological studies.

Predicted Solubility Profile

Based on the general solubility trends of thiophene and its derivatives, a qualitative solubility profile for this compound can be predicted.

Insoluble in:

-

Water: Thiophene and its derivatives are generally nonpolar and thus insoluble in water. The hydrocarbon-rich butenynyl group further contributes to its hydrophobicity.

Likely Soluble in:

-

Common Organic Solvents: Thiophene itself is soluble in a range of organic solvents, including ethers, benzene, and toluene. It is anticipated that this compound will exhibit good solubility in common non-polar and moderately polar organic solvents such as:

-

Tetrahydrofuran (THF)

-

Chloroform

-

Dichloromethane (DCM)

-

Toluene

-

Xylenes

-

Acetone

-

Ethyl Acetate

-

The presence of the bithiophene core, which increases the molecular weight and potential for intermolecular π-π stacking, might lead to lower solubility compared to simpler thiophene derivatives. The solubility of polythiophenes, which are larger analogues, is often poor unless they are substituted with solubilizing groups like long alkyl chains. While this compound is a small molecule, its relatively rigid structure could impact its solubility.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Tetrahydrofuran (THF) | 25 | Gravimetric/Spectroscopic | ||

| Chloroform | 25 | Gravimetric/Spectroscopic | ||

| Dichloromethane (DCM) | 25 | Gravimetric/Spectroscopic | ||

| Toluene | 25 | Gravimetric/Spectroscopic | ||

| Hexane | 25 | Gravimetric/Spectroscopic | ||

| Acetone | 25 | Gravimetric/Spectroscopic | ||

| Ethanol | 25 | Gravimetric/Spectroscopic | ||

| Water | 25 | Gravimetric/Spectroscopic |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in a given solvent.

4.1. Materials

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.

-

Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.

-

Calculate the solubility in g/L.

-

-

Spectroscopic Method (UV-Vis):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, and thus the solubility.

-

-

Chromatographic Method (HPLC):

-

Develop an HPLC method for the quantification of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration from the peak area by comparison with the calibration curve.

-

Calculate the solubility.

-

-

4.3. Data Reporting

-

Report the solubility in g/L and mol/L.

-

Specify the temperature at which the measurement was performed.

-

Detail the analytical method used for quantification.

-

Perform measurements in triplicate to ensure reproducibility and report the mean and standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

An In-depth Technical Guide to the Electronic and Optical Properties of Bithiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Bithiophene derivatives have emerged as a versatile class of organic compounds with significant potential in organic electronics, sensor technology, and medicinal chemistry. Their unique electronic and optical properties, stemming from the electron-rich, conjugated π-system of the bithiophene core, make them highly attractive for a range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and fluorescent probes for biological imaging. This guide provides a comprehensive overview of the key electronic and optical characteristics of bithiophene derivatives, detailed experimental protocols for their characterization, and an exploration of structure-property relationships.

Core Electronic and Optical Properties

The electronic and optical behavior of bithiophene derivatives is governed by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO gap dictates the absorption and emission properties of the molecule. Substituents on the bithiophene core play a crucial role in tuning these energy levels and, consequently, the material's properties.

Quantitative Data Summary

The following tables summarize key electronic and optical data for a selection of bithiophene derivatives, providing a comparative overview of their performance.

| Derivative Name | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 4,4′-Bibenzo[c]thiophene (BBT-1) | 359 | 410 | 0.41 | -5.29 | -1.55 | 3.74 |

| 1,1′-Si-4,4′-BBT (BBT-2) | 366 | 420 | 0.41 | -5.22 | -1.53 | 3.69 |

| 1,1′,3,3′-Si-4,4′-BBT (BBT-3) | 371 | 451 | 0.36 | -5.07 | -1.52 | 3.55 |

| Bithiopheneimide (BTI) Homopolymer | - | - | - | -6.18 | -3.10 | 3.08 |

| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | - | - | - | - | - | - |

Note: Data is compiled from various sources and experimental conditions may vary. Please refer to the original publications for detailed information.

Experimental Protocols

Accurate characterization of the electronic and optical properties of bithiophene derivatives is essential for their application. The following are detailed methodologies for key experiments.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the absorption spectrum of a bithiophene derivative in solution or as a thin film, identifying the wavelength of maximum absorption (λmax).

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length) for solutions

-

Quartz or glass substrates for thin films

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, toluene)

-

Solution of the bithiophene derivative of known concentration

Procedure for Solutions:

-

Sample Preparation: Prepare a dilute solution of the bithiophene derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the reference beam path of the spectrophotometer.

-

Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample beam path.

-

Scan: Perform a wavelength scan over the desired range (typically 200-800 nm).

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the λmax, which corresponds to the energy of the HOMO-LUMO transition.

Procedure for Thin Films:

-

Sample Preparation: Deposit a thin film of the bithiophene derivative onto a transparent substrate (e.g., quartz or glass) using techniques such as spin-coating, drop-casting, or vacuum deposition.

-

Baseline Correction: Use a clean, identical substrate as the reference.

-

Measurement: Place the substrate with the thin film in the sample holder of the spectrophotometer.

-

Scan: Perform the wavelength scan.

-

Data Analysis: Analyze the absorption spectrum to determine the λmax in the solid state.

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To measure the emission spectrum of a fluorescent bithiophene derivative and determine its fluorescence quantum yield (ΦF).

Materials:

-

Fluorometer equipped with an excitation source and a detector

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Standard fluorescent dye with a known quantum yield (e.g., quinine sulfate, rhodamine 6G)

-

Solution of the bithiophene derivative

Procedure for Emission Spectrum:

-

Sample Preparation: Prepare a dilute solution of the bithiophene derivative. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrument Setup: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Measurement: Place the cuvette with the sample solution in the fluorometer.

-

Scan: Scan the emission wavelengths, typically starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.

-

Data Analysis: The resulting spectrum will show fluorescence intensity as a function of wavelength. The peak of this spectrum is the wavelength of maximum emission (λem).

Procedure for Relative Quantum Yield Determination:

-

Standard Selection: Choose a standard dye whose absorption and emission spectra overlap with the sample.

-

Absorbance Measurement: Measure the absorbance of both the sample and the standard solution at the same excitation wavelength.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculation: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

ΦF,std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of a bithiophene derivative, from which the HOMO and LUMO energy levels can be estimated.

Materials:

-

Potentiostat

-

Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

-

Electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane)

-

Solution of the bithiophene derivative

Procedure:

-

Cell Assembly: Assemble the three-electrode cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Sample Preparation: Dissolve the bithiophene derivative and the supporting electrolyte in the chosen solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

-

Measurement: Immerse the electrodes in the solution. Apply a potential that is swept linearly in a triangular waveform. The current response is measured as a function of the applied potential.

-

Data Analysis:

-

The resulting plot is a cyclic voltammogram. The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO = - (Eox - E1/2,Fc + 4.8) eV

-

ELUMO = - (Ered - E1/2,Fc + 4.8) eV

-

where E1/2,Fc is the half-wave potential of the Fc/Fc+ couple under the same experimental conditions.

-

-

Visualizing Workflows and Relationships

Diagrams are powerful tools for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate key aspects of working with bithiophene derivatives.

Methodological & Application

Application Notes and Protocols for Bithiophene Derivatives in Organic Electronics

Disclaimer: Extensive literature searches did not yield specific data on the application of 5-(3-Buten-1-ynyl)-2,2'-bithiophene in organic electronics. The following application notes and protocols are representative examples based on the well-documented use of similar bithiophene-containing polymers in this field. These are intended for educational and research guidance purposes.

Introduction to this compound and its Potential in Organic Electronics

This compound is an organic molecule featuring a conjugated bithiophene core functionalized with a buten-ynyl group. The bithiophene unit is a well-established building block for organic semiconductors due to its excellent charge transport properties and environmental stability. The buten-ynyl side chain offers a potential site for further chemical modification or polymerization, allowing for the tuning of the material's electronic and physical properties.

While direct applications of the monomer in organic electronics are not documented, its polymerization could lead to novel semiconducting polymers. For the purpose of these notes, we will consider a hypothetical polymer, Poly[this compound] (PBBT), and outline its potential applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Application in Organic Field-Effect Transistors (OFETs)

Overview

Bithiophene-based polymers are widely used as the active semiconductor layer in p-type OFETs. The performance of these devices is highly dependent on the polymer's purity, molecular weight, and ability to form well-ordered thin films.

Hypothetical Device Performance of PBBT

The following table summarizes the expected performance of a PBBT-based OFET, based on data from similar bithiophene polymers.[1][2]

| Parameter | Value |

| Hole Mobility (μ) | 0.01 - 0.1 cm²/Vs |

| On/Off Current Ratio (I_on/I_off) | > 10^5 |

| Threshold Voltage (V_th) | -5 to -15 V |

| Substrate Temperature during Deposition | 80 - 120 °C |

Experimental Protocol for OFET Fabrication

Materials:

-

PBBT (hypothetical)

-

Heavily n-doped Si wafers with a 300 nm thermal SiO₂ layer (gate/dielectric)

-

Octadecyltrichlorosilane (OTS)

-

Gold (for source/drain electrodes)

-

Organic solvent (e.g., chloroform, chlorobenzene)

Protocol:

-

Substrate Cleaning:

-

Sonication of Si/SiO₂ substrates in acetone and isopropanol for 15 minutes each.

-

Drying the substrates under a stream of nitrogen.

-

Oxygen plasma treatment for 5 minutes to remove organic residues and enhance surface hydrophilicity.

-

-

Dielectric Surface Modification:

-

Immersion of the cleaned substrates in a 10 mM solution of OTS in toluene for 30 minutes for self-assembled monolayer (SAM) formation.

-

Rinsing with fresh toluene and annealing at 120 °C for 20 minutes.

-

-

Semiconductor Deposition:

-

Preparation of a 5 mg/mL solution of PBBT in chloroform.

-

Spin-coating the PBBT solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.

-

Annealing the film at 100 °C for 30 minutes in a nitrogen-filled glovebox.

-

-

Electrode Deposition:

-

Thermal evaporation of 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are typically 50 µm and 1000 µm, respectively.

-

-

Characterization:

-

Electrical characterization is performed using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air.

-

OFET Fabrication Workflow

Application in Organic Photovoltaics (OPVs)

Overview

In OPVs, bithiophene polymers typically act as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with a fullerene derivative (electron acceptor) like PC₆₁BM or PC₇₁BM. The power conversion efficiency (PCE) of such devices is dependent on the blend morphology, energy level alignment, and charge transport properties of the donor and acceptor materials.

Hypothetical Device Performance of PBBT-based OPVs

The following table summarizes the expected performance of a PBBT:PC₇₁BM based OPV.[1][2]

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 2.0 - 4.0 % |

| Open-Circuit Voltage (V_oc) | 0.6 - 0.8 V |

| Short-Circuit Current Density (J_sc) | 5 - 10 mA/cm² |

| Fill Factor (FF) | 0.5 - 0.65 |

| Donor:Acceptor Ratio (w/w) | 1:1 to 1:2 |

Experimental Protocol for OPV Fabrication

Materials:

-

PBBT (hypothetical)

-

PC₇₁BM

-

Indium Tin Oxide (ITO)-coated glass substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

-

Calcium (Ca)

-

Aluminum (Al)

-

Organic solvent (e.g., chlorobenzene)

Protocol:

-

Substrate Preparation:

-

Patterning of ITO substrates using photolithography and etching.

-

Sequential cleaning by sonication in detergent, deionized water, acetone, and isopropanol.

-

Drying with a nitrogen gun and treating with UV-ozone for 15 minutes.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coating of an aqueous solution of PEDOT:PSS (filtered through a 0.45 µm filter) at 4000 rpm for 40 seconds.

-

Annealing at 140 °C for 10 minutes in air.

-

-

Active Layer Deposition:

-

Preparation of a blend solution of PBBT and PC₇₁BM (e.g., 1:1.5 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL.

-

Spin-coating the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

-

Solvent annealing in a covered petri dish for 10-20 minutes.

-

-

Cathode Deposition:

-

Thermal evaporation of a Ca (20 nm) / Al (100 nm) bilayer cathode under high vacuum (<10⁻⁶ Torr) through a shadow mask.

-

-

Encapsulation and Characterization:

-

Encapsulation of the device with a UV-curable epoxy to prevent degradation.

-

Current-voltage (J-V) characteristics are measured under simulated AM 1.5G illumination (100 mW/cm²).

-

OPV Device Architecture

Synthesis of a Bithiophene Precursor

While the synthesis of PBBT is hypothetical, a plausible synthetic route would involve the polymerization of a suitably functionalized this compound monomer. A common method for synthesizing related polythiophenes is through Kumada catalyst-transfer polycondensation. This would require the synthesis of a dihalogenated monomer.

Hypothetical Synthesis of a Dihalo-Bithiophene Monomer

Note: The experimental conditions, particularly for thin-film deposition and annealing, would require significant optimization for a novel material like PBBT to achieve optimal device performance. The values and protocols provided should be considered as a starting point for such investigations.

References

- 1. Facile synthesis of a semiconducting bithiophene-azine polymer and its application for organic thin film transistors and organic photovoltaics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Facile synthesis of a semiconducting bithiophene-azine polymer and its application for organic thin film transistors and organic photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bithiophene Derivatives in Organic Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific data on the application of 5-(3-Buten-1-ynyl)-2,2'-bithiophene in organic solar cells. The following application notes and protocols are based on the broader class of bithiophene derivatives, which are commonly used in the development of organic photovoltaic materials. The provided data and protocols are intended to serve as a general guide for the application of functionalized bithiophenes in this field.

Introduction to Bithiophene Derivatives in Organic Solar Cells

Bithiophene and its derivatives are a significant class of electron-rich aromatic compounds extensively utilized in the design of photoactive materials for organic solar cells (OSCs). Their rigid, planar structure and excellent charge-transport properties make them ideal building blocks for both polymer and small-molecule donors. The electronic properties of bithiophene-based materials can be readily tuned through chemical modification, allowing for the optimization of energy levels and absorption spectra to match with various acceptor materials, thereby enhancing the power conversion efficiency (PCE) of OSCs.

Functionalization of the bithiophene core can influence key parameters such as solubility, molecular packing, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications are crucial for achieving efficient exciton dissociation, charge transport, and ultimately, high-performance photovoltaic devices.

Data Presentation: Performance of Bithiophene-Based Organic Solar Cells

The following table summarizes the performance of various organic solar cells incorporating different bithiophene derivatives as the donor material. It is important to note that the performance of an OSC is highly dependent on the specific donor-acceptor combination, device architecture, and fabrication conditions.

| Donor Material (Bithiophene Derivative) | Acceptor Material | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |

| P1 (alternating OSBT and bithiophene) | [1]PCBM | ~0.7-0.8 | ~4-5 | ~0.4-0.5 | ~1.5 |

| DRTB-FT (fluorinated benzodithiophene with thienyl substituent) | F-2Cl | 1.07 | - | - | 7.66[2] |

| PSTTOBT (poly((sexithiophene-5,5'''''diyl)bis(tridecan-1-one)bithiophene)) | Not Specified | - | - | - | 1.6 |

| PDTSBTBTz (bithiophene-bridged D-A copolymer) | PC70BM | 0.72 | 8.68 | 61.1 | 3.82 |

| PBDTBTBTz (bithiophene-bridged D-A copolymer) | PC70BM | 0.82 | 9.01 | 60.3 | 4.46 |

Note: Data is compiled from various research articles and serves as a representative overview. Performance metrics can vary significantly based on experimental conditions.

Experimental Protocols

General Synthesis of a Functionalized Bithiophene Small Molecule Donor

This protocol describes a general synthetic route for a functionalized bithiophene small molecule, which could be adapted for various derivatives. A common approach involves Stille or Suzuki cross-coupling reactions to build the conjugated backbone.

Materials:

-

2,2'-bithiophene

-

N-Bromosuccinimide (NBS)

-

Appropriate organotin or boronic acid/ester coupling partners

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Anhydrous solvents (e.g., Toluene, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Bromination of Bithiophene: Dissolve 2,2'-bithiophene in a suitable solvent like chloroform or DMF. Add N-Bromosuccinimide (NBS) portion-wise in the dark to achieve mono- or di-bromination at the 5 and 5' positions. Monitor the reaction by TLC.

-

Purification: After the reaction is complete, quench with a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and purify by column chromatography.

-

Cross-Coupling Reaction (Stille or Suzuki): In a flame-dried flask under an inert atmosphere, dissolve the brominated bithiophene and the desired organotin or boronic acid/ester coupling partner in an anhydrous solvent.

-

Catalyst Addition: Add the palladium catalyst and any necessary ligands or additives.

-

Reaction: Heat the reaction mixture to the appropriate temperature and stir for the required time (typically several hours to overnight), monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. Extract the product, dry the organic phase, and purify by column chromatography and/or recrystallization to obtain the final functionalized bithiophene molecule.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Fabrication of a Small Molecule Organic Solar Cell

This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell using a spin-coating method.

Device Structure: ITO / PEDOT:PSS / Bithiophene Donor:Acceptor / Cathode (e.g., Ca/Al or LiF/Al)

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

-

Bithiophene-based donor material

-

Fullerene (e.g., PC61BM, PC71BM) or non-fullerene acceptor

-

Organic solvent for the active layer (e.g., chloroform, chlorobenzene, o-dichlorobenzene)

-

Metal for cathode deposition (e.g., Calcium, Aluminum, Lithium Fluoride)

Procedure:

-

Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

-